molecular formula C21H22O11 B162043 Taxifolin 7-O-rhamnoside CAS No. 137592-12-2

Taxifolin 7-O-rhamnoside

Cat. No. B162043
M. Wt: 450.4 g/mol
InChI Key: HNGAZJABJOAMSW-FHXNIQKESA-N
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Description

Taxifolin 7-O-rhamnoside, also known as Taxifolin 7-O-α-L-rhamnoside, is a flavonoid isolated from Hypericum japonicum . It shows antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .


Molecular Structure Analysis

The molecular formula of Taxifolin 7-O-rhamnoside is C21H22O11 . The molecular weight is 450.39 . The chemical structure is consistent with the structure identified through H-NMR .


Chemical Reactions Analysis

Taxifolin can be produced from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated to achieve the deglycosylation reaction .


Physical And Chemical Properties Analysis

Taxifolin 7-O-rhamnoside is a solid, off-white to light yellow in color . It is soluble in DMSO (70 mg/mL) and water (14 mg/mL) . It should be stored at 4°C and protected from light .

Scientific Research Applications

Health-Promoting Effects

Taxifolin, a flavonoid found in various plants and commercial preparations, has shown potential in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Notably, its anti-cancer activity stands out in various in vitro and in vivo models. Ongoing research focuses on its pharmacokinetics and safety for human use (Sunil & Xu, 2019).

Cardiovascular Protection

Taxifolin has been studied for its cardioprotective effects against myocardial ischemia/reperfusion injury. It enhances ventricular recovery, regulates oxidative stress, and attenuates apoptosis, indicating its potential in cardiovascular therapy (Tang et al., 2019).

Antibacterial Activity

Taxifolin-7-O-α-L-rhamnopyranoside enhances the efficacy of certain antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its role in combinatory therapy for MRSA infections (An et al., 2011).

Neuroprotective Potential

Research indicates that taxifolin may offer therapeutic potentials for cerebral amyloid angiopathy, Alzheimer’s disease, and other neurodegenerative diseases. Its anti-oxidant and anti-glycation activities contribute to inhibiting amyloid-β fibril formation and improving cerebral blood flow (Tanaka et al., 2019).

Antioxidant and Anti-Inflammatory Effects

Studies have shown taxifolin's effectiveness in reducing cerebral ischemia-reperfusion injury in rats, highlighting its anti-oxidative and anti-inflammatory properties. It modulates NF-kappa B activation, a key factor in inflammatory response (Wang et al., 2006).

Production Alternatives

New methods for taxifolin production have been explored, such as biotransformation of astilbin (taxifolin-3-o-rhamnoside) using Aspergillus fumigatus, offering alternative production methods (Mei et al., 2022).

Cancer Therapy

Taxifolin has demonstrated potential in inhibiting the proliferation, migration, and invasion of breast cancer cells. It promotes the mesenchymal to epithelial transition and interferes with β-catenin signaling, supporting its use in cancer therapy (Li et al., 2019).

Dental Health

In the context of dental health, taxifolin has shown positive effects on alveolar bone in experimental periodontitis in rats. It reduces apoptosis and improves bone formation, suggesting its role in dental therapeutics (Alpan et al., 2020).

Allergic Inflammation

Taxifolin exhibits anti-inflammatory and anti-allergic effects on mast cells, reducing allergic reactions. It inhibits degranulation and production of inflammatory mediators, indicating its potential in treating allergic and inflammatory diseases (Pan et al., 2019).

Osteogenic Differentiation

Studies have revealed taxifolin's ability to enhance the osteogenic differentiation of human bone marrow mesenchymal stem cells, suggesting its role in bone health and potential in treating osteoporosis (Wang et al., 2017).

Safety And Hazards

Taxifolin 7-O-rhamnoside is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Taxifolin has been widely used as a multifunctional food additive due to its broad range of health-promoting effects . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield . This provides a potential alternative method for large-scale taxifolin production, with potential applications in the food industry .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGAZJABJOAMSW-FHXNIQKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin 7-O-rhamnoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Li, B Jiang, X Liu, J Zhang, X Chen, K Bi - Asian J. Trad. Med, 2007 - Citeseer
… of taxifolin-7-O-rhamnoside, isoquercitrin and quercitrin were isolated from the TJH by the author. Compared with literatures, taxifolin-7-O-rhamnoside [8]… as taxifolin-7-Orhamnoside and …
Number of citations: 14 citeseerx.ist.psu.edu
L Yang, D Wu, X Tang, W Peng, X Wang, Y Ma… - … of Chromatography A, 2005 - Elsevier
… Taxifolin-7-O-rhamnoside was purified and identified by Dinghong Wu in our laboratory. … 8, peak 14 and peak 15 were identified as taxifolin-7-O-rhamnoside, isoquercitrin and quercitrin, …
Number of citations: 166 www.sciencedirect.com
T Malewska - 2022 - figshare.mq.edu.au
… or A2 type, quinic acid and taxifolin - 7 - O - rhamnoside. All compounds except mandelic acid β - D - glucopyranoside and taxifolin - 7 - O - rhamnoside were previously isolated from the …
Number of citations: 0 figshare.mq.edu.au
BW Pan, JW Xiao, SM Li, X Yang, X Zhou, QW Sun… - Pharmaceuticals, 2022 - mdpi.com
… 50.0 kcal/mol, with hyperoside, taxifolin-7-O-rhamnoside and rutin being the top three (Table … For taxifolin-7-O-rhamnoside, three hydrogen bonds were formed with residues Gly 69 and …
Number of citations: 3 www.mdpi.com
J Wei, J Zhao, T Su, S Li, W Sheng, L Feng, Y Bi - Antioxidants, 2023 - mdpi.com
… Furthermore, four kinds of flavanonols were firstly found in sea buckthorn seed in our results, namely, dihydrokaempferol, dihydromyricetin, astilbin, and taxifolin 7-O-rhamnoside in the …
Number of citations: 2 www.mdpi.com
Z Wang, C Zhao, Z Guo, S Li, Z Zhu, N Grimi, J Xiao - Foods, 2023 - mdpi.com
… Bound morin, isoquercitrin, taxifolin-7-O-rhamnoside, and 2,4-… and taxifolin-7-O-rhamnoside before fermentation were equal to those of free isoquercitrin and taxifolin-7-O-rhamnoside …
Number of citations: 7 www.mdpi.com
Q Rashid, P Singh, M Abid, MA Jairajpuri - Journal of thrombosis and …, 2012 - Springer
… Flavonoids; taxifolin-7-O-rhamnoside, isoquercitrin, quercitrin, quercetin and kaempferol … time (aPTT) reagent; taxifolin-7-O-rhamnoside and quercetin have been shown to promote …
Number of citations: 16 link.springer.com
ZJ Wang, DN Jin, Y Zhou, XY Sang… - Journal of Agricultural …, 2021 - ACS Publications
Chaenomeles speciosa (Sweet) Nakai is a dual-purpose Chinese herbal medicine and functional food favored by minorities in Southwest China, and its fruits are used for the treatment …
Number of citations: 15 pubs.acs.org
Y Qu, Z Ou, S Wang - South African Journal of Botany, 2022 - Elsevier
… wilsonnii, such as astragalin, hydroxysafflor yellow A, apigenin 7-glucoside, taxifolin 7-O-rhamnoside, luteolin, taxifolin, and diosmetin, which belong to flavonols, flavanonols, and …
Number of citations: 1 www.sciencedirect.com
PV Samaga, VR Rai - Journal of Pharmacy Research, 2013 - Elsevier
… Some bioactive chemicals like salothranols, saropyrone, salothralens, sarolactones, taxifolin-7-O-rhamnoside, isoquercitrin, quercitrin, chromone glycosides, quercetin and kaempferol …
Number of citations: 10 www.sciencedirect.com

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